molecular formula C10H7NO3 B181047 5-Hydroxyquinoline-2-carboxylic acid CAS No. 149312-98-1

5-Hydroxyquinoline-2-carboxylic acid

Cat. No.: B181047
CAS No.: 149312-98-1
M. Wt: 189.17 g/mol
InChI Key: DDCUUPPERJQQSK-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position

Mechanism of Action

Target of Action

5-Hydroxyquinoline-2-carboxylic acid primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for a wide range of human diseases . The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine . Additionally, it has been reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. The inhibition of 2OG-dependent enzymes impacts the epigenetic processes in the cell . .

Pharmacokinetics

It’s worth noting that a related compound, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of this compound, but further studies are needed to confirm this.

Result of Action

The inhibition of 2OG-dependent enzymes by this compound can lead to changes in the epigenetic state of the cell . This could potentially have therapeutic value in treating various diseases, including cancer . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzoic acid derivatives with appropriate reagents under specific conditions. For instance, the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium, is often employed to synthesize quinoline derivatives . Additionally, microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green chemistry approaches, and continuous flow reactors are some of the methods employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Hydroxyquinoline-2-carboxylic acid (5-HQCA) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of 5-HQCA, focusing on its roles in medicinal chemistry, environmental science, and material science.

Chemical Properties and Structure

This compound is characterized by its quinoline structure with a hydroxyl group at the 5-position and a carboxylic acid at the 2-position. Its molecular formula is C10H7NO3C_{10}H_7NO_3, and it has been identified as a compound with potential biological activity and utility in various chemical reactions.

Medicinal Chemistry

5-HQCA has been investigated for its potential therapeutic applications, particularly in cancer research. Studies have indicated that it may serve as a precursor for synthesizing biologically active compounds. For instance, research has shown that derivatives of 5-HQCA can exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of 5-HQCA derivatives and their evaluation against various cancer cell lines. The results demonstrated significant cytotoxicity, indicating that modifications to the 5-HQCA structure could enhance its therapeutic efficacy .

Environmental Science

In environmental applications, 5-HQCA has been studied for its role in bioremediation processes. It can act as a metabolite in microbial degradation pathways, particularly involving aromatic compounds. For example, certain bacterial strains can convert 5-aminonaphthalene-2-sulfonate into 5-HQCA, which serves as a dead-end metabolite that may inhibit further degradation processes .

Case Study: Biodegradation Pathways

Research has shown that the formation of 5-HQCA from microbial metabolism limits the regeneration of NADH, impacting the overall efficiency of bioremediation efforts. This insight is crucial for understanding microbial pathways in contaminated environments .

Material Science

5-HQCA is also being explored for its potential use in developing advanced materials. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and materials synthesis.

Case Study: Coordination Polymers

A study published in Inorganic Chemistry investigated the photoluminescent properties of lanthanide-organic coordination polymers based on hydroxyquinoline-carboxylate ligands, including 5-HQCA. These materials showed promise for applications in optoelectronics due to their unique luminescent properties .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agent; precursor for biologically active compoundsSignificant cytotoxicity observed in derivatives against cancer cell lines
Environmental ScienceRole in microbial degradation; dead-end metaboliteLimits NADH regeneration affecting biodegradation efficiency
Material ScienceDevelopment of coordination polymers; applications in catalysisPromising photoluminescent properties for optoelectronic applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Biological Activity

5-Hydroxyquinoline-2-carboxylic acid (5-HQCA) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

5-HQCA primarily acts as an inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases . This interaction is particularly significant for the inhibition of histone lysine demethylases (KDMs), specifically those containing the Jumonji domain. By inhibiting these enzymes, 5-HQCA can influence epigenetic modifications within cells, potentially leading to altered gene expression profiles that are critical in cancer biology and other diseases .

Antimicrobial Activity

Research indicates that 5-HQCA exhibits antimicrobial properties against various pathogens. Its effectiveness has been demonstrated through minimum inhibitory concentration (MIC) assays, revealing significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 5-HQCA showed MIC values ranging from 1×1061\times 10^{-6} to 1×1041\times 10^{-4} mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promising anticancer activity across multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Studies report IC50 values ranging from 55 to 4949 µM, indicating that 5-HQCA can effectively inhibit cell proliferation in these models. Notably, some derivatives were found to be more potent than standard chemotherapeutics like cisplatin .

Antifungal Activity

In addition to antibacterial and anticancer properties, 5-HQCA also demonstrates antifungal activity . It has been tested against various fungal strains, showing effective inhibition at concentrations comparable to established antifungal agents .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of 5-HQCA derivatives on HeLa cells, revealing that several compounds exhibited enhanced potency compared to cisplatin with IC50 values as low as 55 µM. The mechanism involved apoptosis induction through caspase activation .
  • Antimicrobial Testing : In a comparative study, 5-HQCA was tested against a panel of bacterial strains, demonstrating significant inhibition zones (up to 2525 mm) compared to standard antibiotics. This highlights its potential as a novel antimicrobial agent .

Applications in Research and Industry

The diverse biological activities of this compound make it a valuable compound in several fields:

  • Medicinal Chemistry : As a lead compound for developing new anticancer and antimicrobial agents.
  • Biochemistry : For studying epigenetic regulation through KDM inhibition.
  • Industrial Chemistry : In the synthesis of dyes and other chemical products due to its reactive functional groups .

Properties

IUPAC Name

5-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKFJHJJUOMBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437156
Record name 5-Hydroxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149312-98-1
Record name 5-Hydroxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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